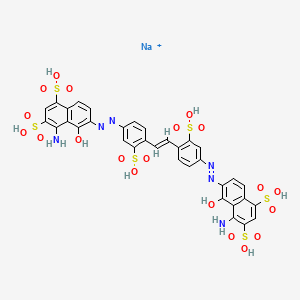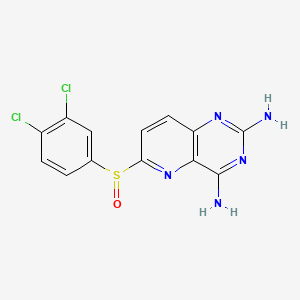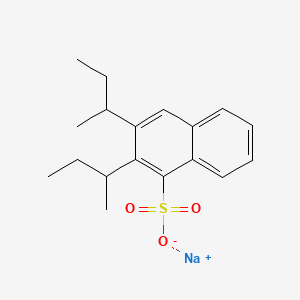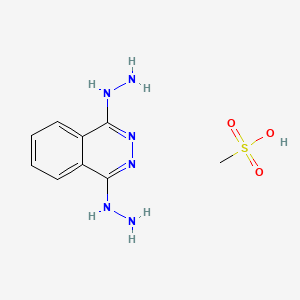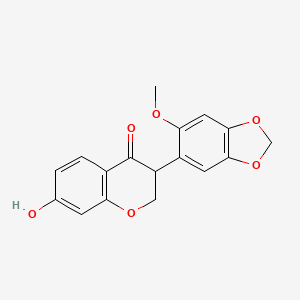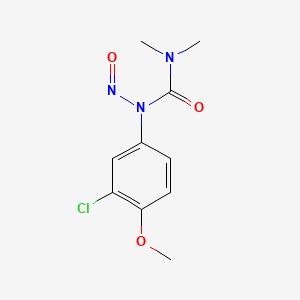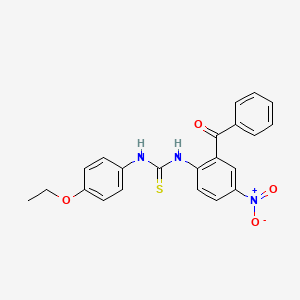
7-(5-Acetamido-2-methoxyphenyl)-10-(methoxycarbonyl)-3-oxo-2,4,10-trioxa-7-azadecane monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylformamide , is a widely used organic compound with the formula C3H7NO . It is a colorless, high-boiling liquid that is miscible with water and most organic solvents. This compound is primarily used as a solvent in the chemical industry due to its ability to dissolve a wide range of substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylformamide is typically synthesized through the reaction of dimethylamine with carbon monoxide in the presence of a catalyst such as sodium methoxide . The reaction is carried out under high pressure and temperature conditions to yield the desired product.
Industrial Production Methods
In industrial settings, N,N-Dimethylformamide is produced by the reaction of dimethylamine with carbon monoxide in the presence of a sodium methoxide catalyst. The process involves the following steps:
Reaction: Dimethylamine and carbon monoxide are reacted under high pressure and temperature.
Distillation: The crude product is distilled to separate N,N-Dimethylformamide from other by-products.
Purification: The distilled product is further purified to obtain high-purity N,N-Dimethylformamide.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form and .
Reduction: It can be reduced to form and .
Substitution: It can undergo substitution reactions with halogens to form .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Halogenation reactions typically use or under controlled conditions.
Major Products
Oxidation: Dimethylamine and carbon dioxide.
Reduction: Dimethylamine and formic acid.
Substitution: Halogenated derivatives such as .
Scientific Research Applications
N,N-Dimethylformamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent in various chemical reactions, including and reactions.
Biology: It is used in the extraction and purification of and .
Medicine: It is used as a solvent in the formulation of and in the synthesis of .
Industry: It is used in the production of , , and .
Mechanism of Action
N,N-Dimethylformamide exerts its effects primarily through its ability to act as a solvent. It can dissolve a wide range of substances, facilitating chemical reactions and processes. The molecular targets and pathways involved include:
Solvation: It interacts with solute molecules through and , stabilizing them in solution.
Catalysis: It can act as a catalyst in certain reactions by stabilizing transition states and intermediates.
Comparison with Similar Compounds
N,N-Dimethylformamide can be compared with other similar compounds such as dimethyl sulfoxide and N-methyl-2-pyrrolidone .
Dimethyl Sulfoxide (DMSO): Like N,N-Dimethylformamide, DMSO is a polar aprotic solvent with high solubility for a wide range of substances. DMSO has a higher boiling point and is less toxic.
N-Methyl-2-pyrrolidone (NMP): NMP is another polar aprotic solvent with similar solubility properties. It has a lower boiling point compared to N,N-Dimethylformamide and is used in similar applications.
List of Similar Compounds
- Dimethyl Sulfoxide (DMSO)
- N-Methyl-2-pyrrolidone (NMP)
- Acetonitrile
- Tetrahydrofuran (THF)
N,N-Dimethylformamide stands out due to its unique combination of high solubility, moderate boiling point, and versatility in various chemical processes.
Properties
CAS No. |
84030-52-4 |
|---|---|
Molecular Formula |
C19H28N2O10 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-[5-acetamido-2-methoxy-N-(2-methoxycarbonyloxyethyl)anilino]ethyl methyl carbonate;acetic acid |
InChI |
InChI=1S/C17H24N2O8.C2H4O2/c1-12(20)18-13-5-6-15(23-2)14(11-13)19(7-9-26-16(21)24-3)8-10-27-17(22)25-4;1-2(3)4/h5-6,11H,7-10H2,1-4H3,(H,18,20);1H3,(H,3,4) |
InChI Key |
VVMWKRASIUVWJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)N(CCOC(=O)OC)CCOC(=O)OC.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


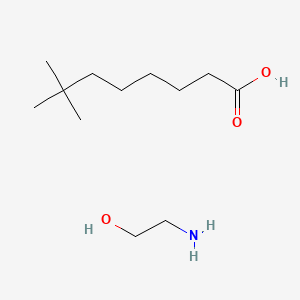

![(E)-but-2-enedioic acid;2-[1-[2-[[5-(pyrrolidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12719265.png)
![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid](/img/structure/B12719275.png)
![2',3',10,11-Tetrahydro-2'-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1'-[1H]isoindole]](/img/structure/B12719280.png)
